Caffeoyltryptophan

Description

Structure

3D Structure

Properties

CAS No. |

109163-69-1 |

|---|---|

Molecular Formula |

C20H18N2O5 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C20H18N2O5/c23-17-7-5-12(9-18(17)24)6-8-19(25)22-16(20(26)27)10-13-11-21-15-4-2-1-3-14(13)15/h1-9,11,16,21,23-24H,10H2,(H,22,25)(H,26,27)/b8-6+/t16-/m0/s1 |

InChI Key |

XITPERBRJNUFSB-BVBGJJFLSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC(=C(C=C3)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O |

sequence |

W |

Origin of Product |

United States |

Foundational & Exploratory

The Structural and Functional Landscape of Caffeoyltryptophan: A Technical Guide

Abstract

Caffeoyltryptophan, a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its diverse biological activities. This document provides a comprehensive technical overview of Caffeoyltryptophan, detailing its chemical structure, synthesis, and key biological functions. It summarizes quantitative data from pivotal studies and presents detailed experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in their work.

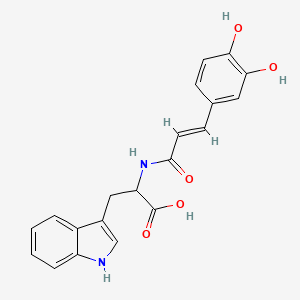

Core Structure and Chemical Identity

Caffeoyltryptophan, also known as Javamide-II, is a conjugate formed by an amide linkage between the carboxylic acid group of caffeic acid and the amino group of L-tryptophan. The IUPAC name for this molecule is (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid[1]. This structure combines the antioxidant properties of a catechol-containing phenolic acid with the biological recognition of an essential amino acid.

| Identifier | Value |

| Molecular Formula | C₂₀H₁₈N₂O₅[1] |

| Molecular Weight | 366.4 g/mol [1] |

| CAS Number | 109163-69-1[1] |

| IUPAC Name | (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid[1] |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--NC(=O)/C=C/C3=CC(=C(C=C3)O)O |

| InChI Key | XITPERBRJNUFSB-BVBGJJFLSA-N |

Biological Activity and Quantitative Data

Caffeoyltryptophan exhibits several noteworthy biological activities, primarily related to metabolic regulation. It has been identified as an inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) and has demonstrated effects on adipogenesis and glucose metabolism.

Table 2.1: Sirtuin Inhibition Data

Quantitative analysis has determined the inhibitory potency of Caffeoyltryptophan against SIRT1 and SIRT2, key enzymes in cellular regulation.

| Target | Parameter | Value | Reference |

| SIRT1 | IC₅₀ | 34 µM | --INVALID-LINK-- |

| SIRT2 | IC₅₀ | 8.7 µM | --INVALID-LINK-- |

Table 2.2: Sirtuin 2 Inhibition Kinetics

Kinetic studies reveal the mechanism of SIRT2 inhibition by Caffeoyltryptophan.

| Parameter | Value | Inhibition Type vs. Substrate | Reference |

| Kᵢ | 9.8 µM | Non-competitive vs. NAD⁺ | --INVALID-LINK-- |

| Kᵢ | 5.3 µM | Competitive vs. Peptide Substrate | --INVALID-LINK-- |

Table 2.3: In Vivo Metabolic Study Data

Animal studies have been conducted to assess the effect of Caffeoyltryptophan on glucose tolerance.

| Study Type | Species | Dosage | Outcome | Reference |

| Oral Glucose Tolerance Test | Mouse | 30 mg/kg/day (i.p.) for 1 week | Reduced blood glucose levels | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and biological evaluation of Caffeoyltryptophan.

Chemical Synthesis and Characterization

The synthesis of Caffeoyltryptophan is typically achieved via amide bond formation between caffeic acid and L-tryptophan.

Objective: To chemically synthesize N-Caffeoyl-L-tryptophan.

Materials:

-

Caffeic Acid

-

L-Tryptophan methyl ester hydrochloride

-

Coupling Agent: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

Additive: 1-Hydroxybenzotriazole (HOBt)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

Aqueous HCl (e.g., 1M)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

For deprotection (if using methyl ester): Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water

Protocol:

-

Activation of Caffeic Acid: Dissolve caffeic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DIC (1.1 equivalents) dropwise and stir the mixture at 0°C for 30 minutes.

-

Coupling Reaction: In a separate flask, dissolve L-tryptophan methyl ester hydrochloride (1 equivalent) in anhydrous DMF and add DIPEA (2.5 equivalents). Add this solution to the activated caffeic acid mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification of Ester: Purify the crude Caffeoyltryptophan methyl ester using silica gel column chromatography.

-

Saponification (Deprotection): Dissolve the purified ester in a mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Final Work-up and Purification: Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product, Caffeoyltryptophan, by preparative reverse-phase HPLC.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Figure 1. Workflow for the chemical synthesis of Caffeoyltryptophan.

Sirtuin Inhibition Assay

This fluorometric assay quantifies the inhibitory effect of Caffeoyltryptophan on SIRT1/2 activity.

Objective: To measure the IC₅₀ of Caffeoyltryptophan for SIRT1 and SIRT2.

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate

-

NAD⁺

-

Developer solution

-

Assay Buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and a reducing agent)

-

Caffeoyltryptophan (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-460 nm)

Protocol:

-

Reagent Preparation: Prepare serial dilutions of Caffeoyltryptophan in assay buffer. Prepare working solutions of SIRT1/2 enzyme, peptide substrate, and NAD⁺ in assay buffer.

-

Reaction Setup: To each well of a 96-well plate, add the assay buffer. Add the Caffeoyltryptophan dilutions (or DMSO for control). Add the SIRT1 or SIRT2 enzyme to all wells except the 'no enzyme' control.

-

Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Start the deacetylation reaction by adding a mixture of the fluorogenic peptide substrate and NAD⁺ to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate at 37°C for 15 minutes.

-

Measurement: Read the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the background fluorescence ('no enzyme' control). Plot the percentage of inhibition against the logarithm of the Caffeoyltryptophan concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Adipogenesis Differentiation Assay

This protocol details the induction and assessment of adipogenesis in 3T3-L1 preadipocytes.

Objective: To assess the effect of Caffeoyltryptophan on adipocyte differentiation.

Materials:

-

3T3-L1 preadipocyte cell line

-

DMEM with 10% Bovine Calf Serum (Growth Medium)

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation Cocktail (MDI): 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin in DMEM with 10% FBS

-

Insulin Medium: 10 µg/mL Insulin in DMEM with 10% FBS

-

Caffeoyltryptophan

-

Phosphate-Buffered Saline (PBS)

-

Formalin (10%)

-

Oil Red O staining solution

-

Isopropanol

Protocol:

-

Cell Seeding: Seed 3T3-L1 cells in a multi-well plate and grow to confluence in Growth Medium.

-

Post-Confluence Arrest: Two days after reaching confluence (Day 0), switch the medium to the Differentiation Cocktail (MDI), with or without various concentrations of Caffeoyltryptophan.

-

Induction Period: After 2-3 days (Day 2/3), replace the medium with Insulin Medium, with or without Caffeoyltryptophan.

-

Maturation: After another 2 days (Day 4/5), replace the medium with DMEM containing 10% FBS (with or without Caffeoyltryptophan) and continue to culture for several more days, changing the medium every 2 days. Differentiation is typically complete by Day 8-10.

-

Oil Red O Staining:

-

Wash the differentiated cells with PBS.

-

Fix the cells with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O working solution for 20-30 minutes to visualize lipid droplets.

-

Wash extensively with water.

-

-

Quantification:

-

Visually assess differentiation under a microscope.

-

For quantitative analysis, elute the stain from the cells by adding isopropanol to each well.

-

Measure the absorbance of the eluate at ~510 nm in a plate reader.

-

Signaling Pathways

Caffeoyltryptophan has been shown to enhance adipogenic differentiation in 3T3-L1 cells. This process involves the MEK/ERK signaling pathway and SIRT1, which converge on the master regulators of adipogenesis, PPARγ and C/EBPα.

Figure 2. Proposed signaling pathway for Caffeoyltryptophan in adipogenesis.

References

The Discovery of Caffeoyltryptophan in Coffea canephora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analysis of caffeoyltryptophan in Coffea canephora (Robusta coffee). Caffeoyltryptophan, a hydroxycinnamic acid amide, is a secondary metabolite of interest for its potential biological activities. This document details the probable biosynthetic pathway, provides in-depth experimental protocols for its extraction and quantification, and presents available data on its concentration. Furthermore, it explores the known signaling pathways associated with its biological effects, offering a valuable resource for researchers in phytochemistry, pharmacology, and drug development.

Introduction

Coffea canephora, a major commercial coffee species, is a rich source of a diverse array of bioactive compounds. Among these, hydroxycinnamic acid amides have garnered increasing attention for their potential health benefits. Caffeoyltryptophan is one such compound, formed by the amide linkage between caffeic acid, a prevalent phenolic acid in coffee, and the essential amino acid tryptophan. Its presence in Coffea canephora contributes to the complex chemical profile of the coffee bean and presents an interesting target for further investigation into its physiological roles and pharmacological potential.

Biosynthesis of Caffeoyltryptophan

The biosynthesis of caffeoyltryptophan in Coffea canephora is not yet fully elucidated; however, based on the known biosynthesis of similar hydroxycinnamic acid amides in other plant species, a probable pathway can be proposed. The key enzymatic step is believed to be catalyzed by a member of the BAHD acyltransferase superfamily.[1] These enzymes facilitate the transfer of an activated hydroxycinnamic acid, in this case, caffeoyl-CoA, to an amine-containing acceptor molecule, tryptophan.

The proposed biosynthetic pathway involves the following key steps:

-

Phenylpropanoid Pathway: Phenylalanine, an aromatic amino acid, is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid and subsequently caffeic acid.

-

Activation of Caffeic Acid: Caffeic acid is activated to its thioester derivative, caffeoyl-CoA, by the action of a 4-coumarate:CoA ligase (4CL).

-

Tryptophan Biosynthesis: Tryptophan is synthesized via the shikimate and chorismate pathways.[2][3]

-

Amide Bond Formation: A hydroxycinnamoyl-CoA:amino acid N-acyltransferase, a type of BAHD acyltransferase, catalyzes the condensation of caffeoyl-CoA and tryptophan to form N-caffeoyltryptophan.

Visualizing the Biosynthetic Pathway

Quantitative Data

Limited quantitative data for caffeoyltryptophan specifically in Coffea canephora is available in the literature. However, studies have confirmed its presence. The concentration of this compound can vary depending on factors such as the specific cultivar, geographical origin, agricultural practices, and post-harvest processing methods.

| Compound | Plant Part | Concentration Range | Analytical Method | Reference |

| Caffeoyltryptophan | Green Coffee Beans | Present (quantification not specified) | LC-MS/MS | [4] |

| Tryptophan (precursor) | Green Robusta Beans | Higher total and protein-bound tryptophan compared to Arabica | HPLC with fluorimetric detection | [5] |

Further research is required to establish a comprehensive quantitative profile of caffeoyltryptophan in various tissues of Coffea canephora.

Experimental Protocols

The following protocols are synthesized from established methodologies for the analysis of phenolic compounds in coffee and can be adapted for the specific quantification of caffeoyltryptophan.[3][6][7]

Extraction of Caffeoyltryptophan

This protocol outlines a standard procedure for the extraction of caffeoyltryptophan from green Coffea canephora beans.

Materials and Reagents:

-

Green Coffea canephora beans

-

Liquid nitrogen

-

Coffee grinder or mill

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Formic acid

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Freeze the green coffee beans with liquid nitrogen and immediately grind them into a fine powder using a coffee grinder.

-

Extraction Solvent Preparation: Prepare an 80:20 (v/v) methanol:water solution containing 0.1% formic acid.

-

Extraction:

-

Weigh approximately 100 mg of the ground coffee powder into a microcentrifuge tube.

-

Add 1.5 mL of the extraction solvent.

-

Vortex the mixture for 1 minute.

-

Place the tube in an ultrasonic bath for 30 minutes.

-

-

Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an amber LC-MS vial.

-

Storage: Store the extract at -20°C until analysis.

Visualizing the Extraction Workflow

Quantification by UHPLC-MS/MS

This protocol provides a general framework for the quantification of caffeoyltryptophan using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound of interest. The gradient should be optimized based on the specific instrument and column used.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be tested for optimal sensitivity.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for caffeoyltryptophan need to be determined by infusing a standard solution.

-

Precursor Ion (Q1): The m/z of the protonated or deprotonated caffeoyltryptophan molecule.

-

Product Ions (Q3): Characteristic fragment ions of caffeoyltryptophan.

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Quantification:

-

A calibration curve should be prepared using a certified standard of caffeoyltryptophan at various concentrations.

-

The concentration of caffeoyltryptophan in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Signaling Pathways and Biological Activity

While the biological roles of caffeoyltryptophan within the Coffea canephora plant are not yet understood, its effects have been studied in other biological systems, suggesting potential pharmacological applications.

One study demonstrated that N-caffeoyltryptophan enhances adipogenic differentiation in preadipocytes and improves glucose tolerance in mice. The proposed mechanism involves the activation of the MEK/ERK signaling pathway and is also dependent on SIRT1 (Sirtuin 1) .

Visualizing the Signaling Pathway

Conclusion and Future Directions

The discovery of caffeoyltryptophan in Coffea canephora adds another layer to the complex chemical makeup of this economically important plant. While its presence is confirmed, further research is needed to fully understand its biosynthesis, quantitative distribution, and biological functions, both within the plant and in terms of its potential benefits for human health.

Future research should focus on:

-

The identification and characterization of the specific BAHD acyltransferase(s) responsible for caffeoyltryptophan synthesis in Coffea canephora.

-

Comprehensive quantitative analysis of caffeoyltryptophan in different Coffea canephora cultivars and plant tissues under various environmental and processing conditions.

-

Investigation of the physiological role of caffeoyltryptophan in the coffee plant, including its potential involvement in defense mechanisms or growth regulation.

-

Further exploration of its pharmacological properties and the underlying molecular mechanisms to evaluate its potential for drug development.

This technical guide provides a solid foundation for researchers and scientists to build upon, paving the way for a deeper understanding of this intriguing coffee metabolite.

References

- 1. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unito.it [iris.unito.it]

- 3. Frontiers | A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of coffee bean extracts by use of ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling the Natural Sources of N-Caffeoyltryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyltryptophan, a prominent member of the hydroxycinnamoyl amide (HCAA) class of secondary metabolites, has garnered increasing interest within the scientific community. This interest stems from its potential biological activities, including antioxidant and anti-inflammatory properties. As a conjugate of caffeic acid and the essential amino acid L-tryptophan, its natural distribution is a key area of investigation for applications in pharmacology and nutraceuticals. This technical guide provides a comprehensive overview of the known natural sources of N-caffeoyltryptophan, detailed experimental protocols for its quantification, and an examination of its biosynthetic origins.

Natural Occurrence of N-Caffeoyltryptophan

N-Caffeoyltryptophan has been identified in a limited number of plant species, with the most significant concentrations found in the beans of Coffea canephora (Robusta coffee). It is also present in smaller quantities in Coffea arabica (Arabica coffee) and has been reported in the lady fern (Athyrium filix-femina).

Quantitative Data Summary

The concentration of N-caffeoyltryptophan varies considerably between different species and even between varieties and processing methods of the same species. The following table summarizes the available quantitative data for N-caffeoyltryptophan in its primary natural sources.

| Natural Source | Plant Part | Species/Variety | Concentration (mg/kg) | Reference |

| Coffee | Green Beans | Coffea canephora (Robusta) | Higher than C. arabica | [1][2] |

| Coffee | Green Beans | Coffea arabica (Arabica) | Lower than C. canephora | [1][2] |

| Lady Fern | Not Specified | Athyrium filix-femina | Data not available | [3] |

Experimental Protocols

The accurate quantification of N-caffeoyltryptophan from plant matrices is crucial for research and development. The following section outlines a typical experimental workflow for the extraction and analysis of this compound, primarily based on methodologies applied to coffee beans.

Extraction of N-Caffeoyltryptophan from Coffee Beans

-

Sample Preparation: Green or roasted coffee beans are cryogenically ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: A known mass of the powdered sample is extracted with a methanol/water solution (typically 70-80% methanol)[4]. The mixture is subjected to ultrasonication or maceration with stirring to enhance extraction efficiency.

-

Centrifugation and Filtration: The resulting slurry is centrifuged to pellet solid material. The supernatant is then filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Solid-Phase Extraction (SPE) (Optional): For complex matrices, an optional SPE cleanup step using a C18 cartridge can be employed to remove interfering compounds. The cartridge is first conditioned with methanol and then with water. The filtered extract is loaded, washed with water, and the analyte is eluted with methanol.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution is employed, commonly using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.

-

Flow Rate: A flow rate of around 0.3-0.5 mL/min is maintained.

-

Injection Volume: 5-10 µL of the filtered extract is injected.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode is used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion for N-caffeoyltryptophan is selected, and specific product ions are monitored.

-

Quantification: A calibration curve is generated using a certified reference standard of N-caffeoyltryptophan. The concentration in the sample is determined by comparing its peak area to the calibration curve.

-

Biosynthesis of N-Caffeoyltryptophan

N-Caffeoyltryptophan is synthesized in plants through the convergence of the phenylpropanoid and the aromatic amino acid biosynthetic pathways. The following diagram illustrates the key steps leading to its formation.

References

Javamide-II (N-Caffeoyltryptophan): A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Javamide-II (N-Caffeoyltryptophan), a naturally occurring phenolic amide found in coffee, has garnered significant scientific interest for its diverse biological activities. This document provides an in-depth technical overview of the molecular mechanisms underlying Javamide-II's therapeutic potential, with a primary focus on its anti-inflammatory and sirtuin-inhibitory properties. We consolidate findings from in vitro and in vivo studies to elucidate its effects on key signaling pathways. This guide presents quantitative data in structured tables, details experimental methodologies for key cited experiments, and provides visual representations of signaling pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Javamide-II is a conjugate of caffeic acid and tryptophan.[1] Its structure contributes to its notable biological effects, which are currently being explored for potential therapeutic applications in inflammatory diseases and neurodegenerative disorders. This whitepaper will delve into the core mechanisms of action of Javamide-II, providing a granular look at its molecular interactions and cellular effects.

Anti-inflammatory Mechanism of Action

Javamide-II exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways in a cell-type-specific manner. In vivo studies in rats have demonstrated that oral administration of Javamide-I and -II leads to a significant reduction in plasma levels of the pro-inflammatory cytokines TNF-α and MCP-1.[2][3]

Inhibition of TNF-α and IL-2 in Lymphocytic Cells

In lymphocytic Jurkat cells, Javamide-II has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2).[1][4][5] The primary mechanism for this inhibition is the suppression of the Extracellular signal-regulated kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

-

Mechanism: Javamide-II decreases the phosphorylation of ERK without significantly affecting the phosphorylation of other MAP kinases like JNK or p38 in these cells.[1][4] This selective inhibition of ERK phosphorylation leads to a downstream reduction in the expression of TNF-α and IL-2.[1][4][5]

Selective Inhibition of IL-6 in Macrophage-Like Cells

In macrophage-like THP-1 cells, Javamide-II demonstrates a more selective anti-inflammatory profile. It significantly inhibits the production of Interleukin-6 (IL-6), a cytokine implicated in various inflammatory conditions, while having minimal impact on TNF-α and IL-1β.[1][6][7]

-

Mechanism: The selective inhibition of IL-6 is mediated through the suppression of the p38 MAPK signaling pathway. Javamide-II decreases the phosphorylation of p38, which in turn reduces the phosphorylation of its downstream target, Activating Transcription Factor 2 (ATF-2).[6][7] This targeted disruption of the p38/ATF-2 axis leads to the suppression of IL-6 gene expression.[6]

Sirtuin Inhibition

Javamide-II has been identified as a potent inhibitor of sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and aging.[1][8][9][10][11]

-

Specificity: Javamide-II exhibits a preference for inhibiting Sirt2 over Sirt1.[8][9][10]

-

Kinetics: The inhibition of Sirt2 by Javamide-II is noncompetitive with respect to NAD+ and competitive with the peptide substrate.[8][9]

-

Cellular Effects: In neuronal NG108-15 cells, treatment with Javamide-II leads to an increase in the acetylation of various proteins, including total lysine, cortactin, histone H3, and the tumor suppressor protein p53 at lysine 382.[8][12] Similarly, in monocytic THP-1 cells, Javamide-II increases total protein acetylation and the acetylation of p53.[10]

Other Reported Biological Activities

Beyond its anti-inflammatory and sirtuin-inhibiting effects, Javamide-II has been shown to influence other cellular processes:

-

Adipogenesis and Glucose Uptake: In 3T3-L1 preadipocytes, Javamide-II enhances adipogenic differentiation and promotes glucose uptake. This effect involves the MEK/ERK signaling pathway and SIRT1.[13]

-

Cell Permeability of Analogs: Esterified analogs of Javamide-II have been shown to be cell-permeable and are biotransformed into Javamide-II within the cell, where they exert anti-cytokine effects.[14] Furthermore, javamide-II-O-ethyl ester has been identified as a potential p38 MAPK inhibitor.[15]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inhibitory activities of Javamide-II.

| Target | Cell Line/System | Inhibitory Concentration (IC50) | Reference(s) |

| Sirt1 | In vitro | 30 µM, 34 µM | [8][10] |

| Sirt2 | In vitro | 8 µM, 8.7 µM | [8][10] |

| Sirt3 | In vitro | 61 µM | [10] |

| IL-6 | THP-1 cells | 0.8 µM | [1][7] |

| TNF-α | Jurkat cells | 45 ± 4% inhibition at 5 µM | [1][4] |

| Enzyme Kinetics (Sirt2) | Parameter | Value | Reference(s) |

| Inhibition vs. NAD+ | Ki (noncompetitive) | 9.6 µM, 9.8 µM | [8][9][10] |

| Inhibition vs. Peptide Substrate | Ki (competitive) | 5.3 µM | [8][9] |

| In Vivo Study (Rats) | Parameter | Dosage | Effect | Reference(s) |

| Plasma TNF-α and MCP-1 | ~0.38 mg/day Javamide-II | Significantly lower levels | [2][3] |

Experimental Protocols

This section outlines the general methodologies employed in the key studies cited.

Cell Culture and Stimulation

-

Jurkat and THP-1 cells: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS) for THP-1 cells or a combination of phorbol 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA) for Jurkat cells.

Cytokine Measurement

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected, and the concentrations of cytokines (TNF-α, IL-2, IL-6, IL-1β, MCP-1) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blotting

-

Protein Extraction: Cells are lysed to extract total protein.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are probed with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., ERK, p38, ATF-2) and subsequently with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Sirtuin Activity Assay

-

In Vitro Assay: The inhibitory effect of Javamide-II on recombinant human Sirt1, Sirt2, and Sirt3 is measured using commercially available fluorometric assay kits. The assay typically involves a fluorogenic acetylated peptide substrate.

In Vivo Animal Studies

-

Animal Model: Male Sprague-Dawley rats are often used.

-

Treatment: Javamide-I and -II are administered in the drinking water for a specified period.

-

Sample Collection: Blood samples are collected to measure plasma levels of inflammatory markers.

Visualizations

Signaling Pathways

Caption: Anti-inflammatory signaling pathways of Javamide-II.

Caption: Sirtuin inhibition by Javamide-II.

Experimental Workflows

Caption: Workflow for cytokine measurement.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | In vivo effects of javamide-I/-II on metabolic, hepatic, cardiovascular and inflammatory risk factors [frontiersin.org]

- 3. In vivo effects of javamide-I/-II on metabolic, hepatic, cardiovascular and inflammatory risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Javamide-II Found in Coffee Is Better than Caffeine at Suppressing TNF-α Production in PMA/PHA-Treated Lymphocytic Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Finding Potent Sirt Inhibitor in Coffee: Isolation, Confirmation and Synthesis of Javamide-II (N-Caffeoyltryptophan) as Sirt1/2 Inhibitor | PLOS One [journals.plos.org]

- 9. Finding Potent Sirt Inhibitor in Coffee: Isolation, Confirmation and Synthesis of Javamide-II (N-Caffeoyltryptophan) as Sirt1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. N-Caffeoyltryptophan enhances adipogenic differentiation in preadipocytes and improves glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Finding a cell-permeable compound to inhibit inflammatory cytokines: Uptake, biotransformation, and anti-cytokine activity of javamide-I/-II esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Silico Screening and In Vitro Activity Measurement of Javamide Analogues as Potential p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Lack of Sufficient Scientific Data on the Anti-Neuroinflammatory Activity of Caffeoyltryptophan

A comprehensive review of available scientific literature reveals a significant gap in the investigation of the direct anti-neuroinflammatory properties of Caffeoyltryptophan. While the individual components of this conjugate, caffeic acid and L-tryptophan, have been studied for their respective biological activities, there is a notable absence of research specifically detailing the effects of Caffeoyltryptophan on neuroinflammatory processes.

Our extensive search for scholarly articles, experimental data, and established mechanisms of action for Caffeoyltryptophan in the context of neuroinflammation did not yield the specific quantitative data, detailed experimental protocols, or elucidated signaling pathways required to construct an in-depth technical guide or whitepaper as requested. The core requirements, including structured data tables of efficacy, specific methodologies for key experiments, and visualized signaling pathways, cannot be fulfilled due to the lack of published research on this particular compound's anti-neuroinflammatory activity.

While Caffeoyltryptophan is commercially available and noted as a protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase inhibitor, its role in modulating neuroinflammatory pathways, such as the NF-κB or MAPK signaling cascades in microglia, remains uninvestigated in the accessible scientific literature.

Insights from Constituent Molecules

It is plausible to hypothesize a potential anti-neuroinflammatory role for Caffeoyltryptophan based on the known properties of its constituent parts:

-

Caffeic Acid: This phenolic compound is well-documented for its potent antioxidant and anti-inflammatory effects. Studies have shown its ability to reduce the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways.

-

L-Tryptophan: An essential amino acid, tryptophan and its metabolites have been shown to possess neuroprotective properties and can influence immune responses within the central nervous system.

However, the conjugation of these two molecules into Caffeoyltryptophan results in a new chemical entity with a unique pharmacokinetic and pharmacodynamic profile. Without direct experimental evidence, any claims regarding its specific anti-neuroinflammatory activity, efficacy, and mechanism of action would be purely speculative.

Conclusion

Due to the current lack of specific scientific data, it is not possible to provide the requested in-depth technical guide on the anti-neuroinflammatory activity of Caffeoyltryptophan. The scientific community has not yet published research that would allow for the detailed analysis and presentation of its quantitative effects, experimental methodologies, and the specific signaling pathways it may modulate in the context of neuroinflammation.

Further experimental research, including in vitro studies with microglia and in vivo models of neuroinflammation, is necessary to determine if Caffeoyltryptophan possesses anti-neuroinflammatory properties and to elucidate its potential mechanisms of action. Researchers and drug development professionals interested in this compound are encouraged to initiate foundational research to explore this potential therapeutic avenue.

Hepatoprotective Effects of Hydroxycinnamoyl Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the hepatoprotective effects of hydroxycinnamoyl amino acids, a class of natural compounds demonstrating significant potential in the prevention and treatment of liver diseases. The document details their mechanisms of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes critical signaling pathways and workflows.

Introduction: A Promising Class of Compounds for Liver Health

The liver plays a central role in metabolism, detoxification, and the synthesis of essential proteins.[1] Its constant exposure to xenobiotics and metabolic stress makes it highly susceptible to injury, which can progress from steatosis to inflammation (hepatitis), fibrosis, cirrhosis, and hepatocellular carcinoma. Hydroxycinnamoyl amino acids are natural conjugates formed between hydroxycinnamic acids (such as caffeic, ferulic, and sinapic acid) and amino acids (like tryptophan, tyrosine, and phenylalanine).[2] Found in various plants, including coffee beans, these compounds are gaining attention for their biological activities, notably their hepatoprotective effects.[2] This guide explores the scientific evidence supporting their role in protecting the liver from various insults.

Core Mechanisms and Signaling Pathways

The hepatoprotective activity of hydroxycinnamoyl amino acids and their parent compounds is primarily attributed to their potent antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways that govern cellular stress response and inflammation.

Oxidative stress is a primary driver of liver damage, arising from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Hydroxycinnamic acids, such as caffeic acid and ferulic acid, can activate this pathway.[3][4] They are thought to induce a conformational change in Keap1, leading to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of crucial antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), which detoxify ROS and protect hepatocytes from oxidative damage.[3][5]

References

- 1. Review of natural products with hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Caffeic acid prevents acetaminophen-induced liver injury by activating the Keap1-Nrf2 antioxidative defense system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism and research progress on pharmacology of ferulic acid in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sinapic Acid Reduces Oxidative Stress and Pyroptosis via Inhibition of BRD4 in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Antidiabetic Effects of Caffeoyltryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoyltryptophan, a naturally occurring compound found in coffee, has emerged as a molecule of interest in the field of diabetology. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential antidiabetic effects of caffeoyltryptophan. It delves into the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols for the assays cited. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents for type 2 diabetes.

Quantitative Data on Antidiabetic Effects

The antidiabetic potential of caffeoyltryptophan and related compounds has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vivo Efficacy of Caffeoyltryptophan

| Compound | Animal Model | Dosage | Duration | Effect on Blood Glucose | Reference |

| N-Caffeoyltryptophan | Mice | 30 mg/kg/day (i.p.) | 1 week | Reduced blood glucose levels in an oral glucose tolerance test. | [1] |

Table 2: In Vitro Enzyme Inhibition by Tryptophan-Containing Dipeptides

| Compound | Enzyme | IC50 Value | Notes | Reference |

| Trp-Arg | Dipeptidyl Peptidase IV (DPP-IV) | <45 μM | Potent inhibitor. | [2] |

| Trp-Lys | Dipeptidyl Peptidase IV (DPP-IV) | <45 μM | Potent inhibitor. | [2] |

| Trp-Leu | Dipeptidyl Peptidase IV (DPP-IV) | <45 μM | Potent inhibitor. | [2] |

| Caffeic Acid | Dipeptidyl Peptidase IV (DPP-IV) | 158.19 ± 11.30 µM | [1] |

Note: Specific IC50 values for N-caffeoyltryptophan's inhibition of α-glucosidase and DPP-IV are not yet available in the reviewed literature. The data presented for DPP-IV inhibition are for tryptophan-containing dipeptides and caffeic acid, which are structurally related to caffeoyltryptophan.

Table 3: Effects of Caffeoyltryptophan on Adipocytes

| Assay | Cell Line | Compound/Concentration | Key Findings | Reference |

| Adipogenic Differentiation | 3T3-L1 preadipocytes | N-Caffeoyltryptophan | Increased lipid accumulation and expression of adipogenic markers (PPARγ, C/EBPα, FABP4). | [1] |

| Glucose Uptake | 3T3-L1 adipocytes | N-Caffeoyltryptophan | Promoted glucose uptake. | [1] |

Molecular Mechanisms of Action

Caffeoyltryptophan appears to exert its antidiabetic effects through multiple signaling pathways. The available evidence points to its involvement in adipocyte differentiation, glucose uptake, and potentially the modulation of key enzymes involved in glucose homeostasis.

Enhancement of Adipogenic Differentiation and Glucose Uptake

N-caffeoyltryptophan has been shown to enhance adipogenic differentiation in 3T3-L1 preadipocytes.[1] This process is crucial for the proper storage of lipids and the maintenance of insulin sensitivity. The compound increases the expression of key adipogenic markers, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and Fatty Acid Binding Protein 4 (FABP4).[1] Furthermore, it promotes glucose uptake in mature adipocytes, a critical step in lowering blood glucose levels.[1]

Involvement of MEK/ERK and SIRT1 Signaling Pathways

The pro-adipogenic effects of N-caffeoyltryptophan are linked to the activation of the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathway.[1] Inhibition of MEK1/2 with the selective inhibitor U0126 was found to block the CTP-induced adipogenic differentiation and the expression of adipogenic markers in 3T3-L1 cells.[1]

Additionally, Sirtuin 1 (SIRT1), a key regulator of metabolism and adipogenesis, appears to play a role. The induction of Pparg mRNA by N-caffeoyltryptophan was abolished in SIRT1 siRNA-transfected 3T3-L1 cells, suggesting that SIRT1 is involved in the mechanism of action of CTP.[1] SIRT1 is known to be a positive regulator of insulin signaling in adipocytes.[3][4]

Figure 1: Proposed signaling pathway of Caffeoyltryptophan in adipogenesis.

Potential Inhibition of α-Glucosidase and Dipeptidyl Peptidase-4 (DPP-IV)

While direct evidence for N-caffeoyltryptophan is pending, related compounds found in coffee and tryptophan derivatives have shown inhibitory activity against α-glucosidase and DPP-IV. α-glucosidase inhibitors delay carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. DPP-IV inhibitors increase the levels of incretin hormones like glucagon-like peptide-1 (GLP-1), which enhance insulin secretion and suppress glucagon release.

Tryptophan-containing dipeptides have been identified as potent DPP-IV inhibitors, with some exhibiting IC50 values below 45 μM.[2] Caffeic acid, a component of caffeoyltryptophan, has also been shown to inhibit DPP-IV.[1]

Figure 2: Potential enzymatic inhibition by Caffeoyltryptophan.

Stimulation of GLP-1 Secretion

Coffee polyphenols, a class of compounds that includes caffeoyltryptophan, have been shown to increase the postprandial release of active glucagon-like peptide-1 (GLP-1).[5] This effect is potentially mediated through an increase in intracellular cyclic AMP (cAMP). Higher levels of GLP-1 can improve insulin sensitivity and contribute to lower postprandial blood glucose levels.

Figure 3: GLP-1 secretion pathway stimulated by coffee polyphenols.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

3T3-L1 Preadipocyte Differentiation Assay

Objective: To induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes and assess the effect of Caffeoyltryptophan.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% bovine calf serum (Growth Medium)

-

DMEM with 10% fetal bovine serum (FBS) (Differentiation Medium)

-

Insulin solution (10 mg/mL)

-

Dexamethasone (1 mM)

-

3-isobutyl-1-methylxanthine (IBMX) (0.5 M)

-

Caffeoyltryptophan

-

Oil Red O staining solution

-

6-well plates

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density that allows them to reach confluence within 2-3 days. Culture in Growth Medium at 37°C in a 5% CO2 incubator.

-

Induction of Differentiation (Day 0): Two days post-confluence, replace the Growth Medium with Differentiation Medium supplemented with 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin (MDI medium). Treat designated wells with Caffeoyltryptophan at the desired concentrations.

-

Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with Differentiation Medium containing only 10 µg/mL insulin.

-

Maintenance (Day 4 onwards): After another 48 hours, replace the medium with fresh Differentiation Medium every 2 days.

-

Assessment of Differentiation (Day 8-10):

-

Oil Red O Staining: Wash the cells with PBS and fix with 10% formalin for 1 hour. Wash with water and then with 60% isopropanol. Stain with Oil Red O solution for 10-20 minutes to visualize lipid droplets.

-

Gene Expression Analysis: Harvest cells for RNA extraction and perform qRT-PCR to quantify the expression of adipogenic marker genes (PPARγ, C/EBPα, FABP4).

-

Figure 4: Experimental workflow for 3T3-L1 adipocyte differentiation.

Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To measure the effect of Caffeoyltryptophan on glucose uptake in mature 3T3-L1 adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes (from the protocol above)

-

Krebs-Ringer Phosphate (KRP) buffer

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Caffeoyltryptophan

-

Insulin (positive control)

-

Cytochalasin B (inhibitor control)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in DMEM.

-

Pre-incubation: Wash the cells with KRP buffer and pre-incubate with Caffeoyltryptophan at various concentrations for 30-60 minutes. Include a vehicle control, a positive control (insulin), and an inhibitor control (cytochalasin B).

-

Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for 5-10 minutes.

-

Termination: Stop the uptake by washing the cells rapidly with ice-cold KRP buffer.

-

Quantification:

-

For [³H]glucose: Lyse the cells and measure the radioactivity using a scintillation counter.

-

For 2-NBDG: Measure the fluorescence using a fluorescence plate reader.

-

-

Data Analysis: Normalize the glucose uptake to the protein concentration in each well.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of Caffeoyltryptophan on glucose tolerance in vivo.

Materials:

-

C57BL/6J mice

-

Caffeoyltryptophan solution

-

Glucose solution (2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Acclimatization and Treatment: Acclimatize the mice for at least one week. Administer Caffeoyltryptophan (e.g., 30 mg/kg/day, i.p.) or vehicle control daily for the specified duration (e.g., 1 week).

-

Fasting: Fast the mice overnight (12-16 hours) before the test, with free access to water.

-

Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

-

Glucose Challenge: Administer a glucose solution orally via gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentration over time for both the treatment and control groups. Calculate the area under the curve (AUC) to quantify the overall glucose tolerance.

Conclusion and Future Directions

The existing evidence strongly suggests that Caffeoyltryptophan possesses promising antidiabetic properties. Its ability to enhance adipogenesis and glucose uptake, coupled with its potential to modulate key signaling pathways and inhibit enzymes involved in glucose metabolism, makes it a compelling candidate for further investigation.

Future research should focus on:

-

Determining the specific IC50 values of N-caffeoyltryptophan for α-glucosidase and DPP-IV.

-

Conducting more extensive in vivo studies in various diabetic animal models to confirm its efficacy and establish optimal dosing.

-

Elucidating the detailed molecular interactions of Caffeoyltryptophan with its target proteins.

-

Investigating the pharmacokinetic and safety profiles of Caffeoyltryptophan.

A deeper understanding of the antidiabetic mechanisms of Caffeoyltryptophan will be instrumental in its potential development as a novel therapeutic agent for the management of type 2 diabetes.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. SIRT1 exerts anti-inflammatory effects and improves insulin sensitivity in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adipocyte SIRT1 knockout promotes PPARγ activity, adipogenesis and insulin sensitivity in chronic-HFD and obesity - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Caffeoyltryptophan on Glucose Tolerance: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the current understanding of N-caffeoyltryptophan's (CTP) effects on glucose tolerance. It synthesizes key findings from preclinical research, detailing the quantitative impact on metabolic parameters, the experimental methodologies employed, and the implicated cellular signaling pathways. This paper aims to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of N-caffeoyltryptophan on glucose metabolism and adipogenesis.

Table 1: In Vivo Effect of N-Caffeoyltryptophan on Glucose Tolerance in Mice [1]

| Parameter | Treatment Group | Dosage & Administration | Duration | Outcome |

| Blood Glucose Levels | CTP-treated mice | 30 mg/kg/day, intraperitoneal (i.p.) injection | 7 days | Reduced blood glucose levels during an oral glucose tolerance test (OGTT). |

Table 2: In Vitro Effects of N-Caffeoyltryptophan on Adipocytes [1]

| Cell Line / Primary Cells | Parameter Measured | Outcome |

| 3T3-L1 preadipocyte cell lines | Lipid Accumulation | Increased |

| 3T3-L1 preadipocyte cell lines | Adipogenic Marker Expression (PPARγ, C/EBPα, FABP4) | Increased |

| Mouse primary preadipocytes | Lipid Accumulation | Increased |

| Mouse primary preadipocytes | Adipogenic Marker Expression (PPARγ, C/EBPα, FABP4) | Increased |

| 3T3-L1 adipocytes | Glucose Uptake | Promoted |

Experimental Protocols

The methodologies outlined below are based on the study by Sawamoto et al. (2023), which forms the core of our current understanding of Caffeoyltryptophan's metabolic effects.[1]

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

-

Animal Model: The specific strain of mice used was not detailed in the abstract, but a standard model for metabolic studies would be appropriate (e.g., C57BL/6J).

-

Acclimatization: Animals were housed under standard laboratory conditions with a controlled light-dark cycle and ad libitum access to food and water.

-

Treatment: Mice received daily intraperitoneal (i.p.) injections of N-caffeoyltryptophan at a dose of 30 mg/kg of body weight for one week. A control group receiving a vehicle injection was run in parallel.

-

OGTT Procedure:

-

Following the 7-day treatment period, mice were fasted overnight.

-

A baseline blood sample was collected (t=0).

-

A standard glucose solution was administered orally via gavage.

-

Blood samples were collected at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Blood glucose concentrations were measured using a glucometer.

-

-

Data Analysis: The area under the curve (AUC) for glucose was calculated to assess overall glucose tolerance. Statistical comparisons were made between the CTP-treated and control groups.

In Vitro Cell Culture and Differentiation

-

Cell Lines: 3T3-L1 preadipocyte cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Adipogenic Differentiation:

-

3T3-L1 preadipocytes were grown to confluence.

-

Two days post-confluence, differentiation was induced using a standard adipogenic cocktail (e.g., containing isobutylmethylxanthine, dexamethasone, and insulin) in the presence or absence of N-caffeoyltryptophan.

-

After the induction period, the medium was replaced with a maintenance medium containing insulin and CTP, and refreshed every two days.

-

-

Primary Preadipocyte Isolation and Culture: Primary preadipocytes were isolated from the stromal vascular fraction of adipose tissue from mice and cultured and differentiated using similar protocols to the 3T3-L1 cells.

Analysis of Adipogenesis and Glucose Uptake

-

Lipid Accumulation Assay: Differentiated adipocytes were stained with Oil Red O to visualize intracellular lipid droplets. The stained lipid was then extracted and quantified spectrophotometrically.

-

Gene Expression Analysis: Total RNA was extracted from the cells, and quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the mRNA expression levels of adipogenic marker genes, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and fatty acid-binding protein 4 (FABP4).

-

Glucose Uptake Assay: Differentiated 3T3-L1 adipocytes were serum-starved and then incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG) in the presence or absence of CTP. The uptake of the fluorescent glucose was measured using a fluorescence plate reader or flow cytometry.

Investigation of Signaling Pathways

-

Inhibitor Studies: To investigate the involvement of the MEK/ERK pathway, 3T3-L1 cells were co-treated with N-caffeoyltryptophan and U0126, a selective inhibitor of MEK1/2. The effects on adipogenic differentiation and marker gene expression were then assessed.[1]

-

Gene Silencing (siRNA): To determine the role of Sirtuin 1 (SIRT1), 3T3-L1 cells were transfected with siRNA specifically targeting SIRT1 or a non-targeting control siRNA. The effect of CTP on the mRNA induction of Pparg was then evaluated in these cells.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for N-caffeoyltryptophan's action on adipocytes and a general workflow for its investigation.

References

The Emerging Bioactive Potential of Caffeoyltryptophan: A Technical Overview of Preliminary Research and Future Directions

For Immediate Release

This technical guide provides an in-depth analysis of the current understanding of Caffeoyltryptophan's bioactivity, targeting researchers, scientists, and professionals in drug development. While direct preliminary studies on Caffeoyltryptophan are nascent, this document synthesizes findings from closely related compounds and analogous structures to forecast its potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for stimulating further investigation into this promising molecule.

Introduction: The Therapeutic Promise of Tryptophan Derivatives

Tryptophan, an essential amino acid, serves as a precursor to a multitude of bioactive metabolites with significant physiological roles. Its derivatives have garnered considerable interest in the scientific community for their diverse pharmacological activities. This guide focuses on the potential bioactivity of Caffeoyltryptophan, a compound that theoretically combines the neuroactive and anti-inflammatory properties of both caffeic acid and tryptophan. While direct experimental data on Caffeoyltryptophan remains limited, this paper will extrapolate from existing research on related tryptophan derivatives to build a case for its investigation.

Predicted Bioactivities and Mechanisms of Action

Based on the known functions of its constituent parts and related molecules, Caffeoyltryptophan is hypothesized to exhibit a range of beneficial effects.

Neuroprotective and Anti-inflammatory Pathways

One of the most promising areas of investigation for Caffeoyltryptophan is its potential role in neuroprotection and the modulation of neuroinflammation. A related compound, Eicosanoyl-5-hydroxytryptamide (EHT), found in coffee, has demonstrated significant neuroprotective effects in models of Parkinson's disease.[1] EHT has been shown to protect dopaminergic neurons, reduce neuroinflammation, and combat oxidative stress.[1] The proposed mechanism involves the modulation of protein phosphatase 2A (PP2A), a key regulator of cellular signaling pathways.[1][2] It is plausible that Caffeoyltryptophan could share similar mechanisms.

The anti-inflammatory effects of coffee components are well-documented.[3][4][5] Studies have shown that coffee extracts can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[3][6] This activity is often attributed to the presence of polyphenols like chlorogenic acid.[7] Given its structure, Caffeoyltryptophan is likely to contribute to these anti-inflammatory properties.

Experimental Workflow for Assessing Neuroprotective Effects

Caption: A generalized workflow for evaluating the neuroprotective effects of a novel compound like Caffeoyltryptophan, from initial cell-based assays to in vivo animal models.

Antioxidant Activity

Coffee is a significant source of dietary antioxidants, with compounds like chlorogenic acid and its derivatives being major contributors.[7][8][9] These molecules can scavenge free radicals and reduce oxidative stress, a key factor in many chronic diseases.[8] The caffeoyl moiety in Caffeoyltryptophan strongly suggests that it would possess potent antioxidant properties.

Signaling Pathway for Antioxidant and Anti-inflammatory Action

Caption: A simplified diagram illustrating the potential mechanism by which Caffeoyltryptophan may exert antioxidant and anti-inflammatory effects by scavenging ROS and inhibiting the NF-κB signaling pathway.

Quantitative Data from Related Compounds

While specific quantitative data for Caffeoyltryptophan is not yet available, the following table summarizes relevant data from studies on coffee, its extracts, and related tryptophan derivatives. This information provides a benchmark for what might be expected from future studies on Caffeoyltryptophan.

| Compound/Extract | Bioactivity | Assay | Key Findings | Reference |

| Eicosanoyl-5-hydroxytryptamide (EHT) | Neuroprotection | MPTP mouse model of Parkinson's Disease | Dose-dependent preservation of nigral dopaminergic neurons. | [1] |

| Coffee Extracts | Anti-inflammatory | LPS-induced inflammation in HT-29 cells | Reduction in ROS production (up to 45% for espresso) and decreased expression of TNF-α, IL-1β, IL-8, and IL-12. | [3][10] |

| Coffee Leaf Extract (CLE) | Anti-inflammatory | LPS-induced Caco-2/U937 co-culture | Significant inhibition of TNF-α, IL-1β, and IL-8 production. | [6] |

| 3-Caffeoylquinic acid (3-CQA) | Antioxidant | Experimental cerebral infarction in rats | Increased total antioxidant capacity at a dose of 100 μg. | [11] |

| Tryptophan Derivatives (with azepine and acylhydrazone moieties) | Antiviral | Tobacco Mosaic Virus (TMV) assay | Several compounds showed higher inactivation, curative, and protection activities than ribavirin at 500 mg/L. | [12] |

| Tryptophan Derivatives (with 2,5-diketopiperazine and acyl hydrazine moieties) | Antiviral | Tobacco Mosaic Virus (TMV) assay | Several compounds exhibited antiviral activities comparable to ningnanmycin at 500 mg/L. | [13] |

Detailed Experimental Protocols

To facilitate further research, this section outlines a general methodology for investigating the bioactivity of Caffeoyltryptophan, based on established protocols for similar compounds.

Cell Culture and Induction of Inflammation/Oxidative Stress

-

Cell Lines: Human colon adenocarcinoma cells (HT-29) or neuronal-like cells (SH-SY5Y) are suitable models.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Inflammation: Lipopolysaccharide (LPS) can be used to induce an inflammatory response. Cells are typically pre-treated with the test compound (Caffeoyltryptophan) for a specified period before LPS stimulation.

-

Induction of Oxidative Stress: A neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) can be used to induce oxidative stress and cytotoxicity in neuronal cells.

Assessment of Bioactivity

-

Cell Viability: The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

-

Reactive Oxygen Species (ROS) Measurement: The H₂DCF-DA assay can be used to quantify intracellular ROS levels.

-

Cytokine Measurement: Real-time PCR can be employed to measure the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-8).

-

Western Blot Analysis: To investigate signaling pathways, western blotting can be used to detect the levels of key proteins such as those involved in the NF-κB pathway or PP2A methylation.

Logical Flow for Bioactivity Screening

Caption: A high-level overview of the logical progression from a hypothesized bioactive compound to preclinical development.

Future Directions and Conclusion

The preliminary analysis presented in this guide strongly suggests that Caffeoyltryptophan is a promising candidate for further pharmacological investigation. Its unique structure, combining the features of caffeic acid and tryptophan, positions it as a potentially potent neuroprotective, anti-inflammatory, and antioxidant agent.

Future research should focus on:

-

Synthesis and Characterization: The first crucial step is the chemical synthesis and purification of Caffeoyltryptophan to enable rigorous biological testing.

-

In Vitro Bioassays: A comprehensive screening of its bioactivities using the protocols outlined above is necessary to establish its efficacy and potency.

-

In Vivo Studies: Following promising in vitro results, studies in relevant animal models will be essential to validate its therapeutic potential.

-

Mechanism of Action: Detailed molecular studies are required to elucidate the specific signaling pathways through which Caffeoyltryptophan exerts its effects.

References

- 1. Neuroprotective and Anti-inflammatory Properties of a Coffee Component in the MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Effect of Different Coffee Brews on Tryptophan Metabolite-Induced Cytotoxicity in HT-29 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effect of Caffeine on Muscle under Lipopolysaccharide-Induced Inflammation [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation into the anti-inflammatory mechanism of coffee leaf extract in LPS-induced Caco-2/U937 co-culture model through cytokines and NMR-based untargeted metabolomics analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactive compounds in coffee and their role in lowering the risk of major public health consequences: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant Property of Coffee Components: Assessment of Methods that Define Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Coffee component 3-caffeoylquinic acid increases antioxidant capacity but not polyphenol content in experimental cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Caffeoyltryptophan: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeoyltryptophan, a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical and physical properties of Caffeoyltryptophan, alongside detailed experimental protocols for its synthesis, extraction, and analysis. Furthermore, this document elucidates its biological activities, including its role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, as well as its antioxidant, anti-inflammatory, and neuroprotective properties. A key focus is placed on its potential mechanism of action involving the Protein Phosphatase 2A (PP2A) signaling pathway.

Chemical and Physical Properties

Caffeoyltryptophan, also known as N-Caffeoyltryptophan or trans-Caffeoyl-L-tryptophan, is a conjugate of caffeic acid and the amino acid L-tryptophan. Its chemical structure combines the antioxidant properties of a phenolic compound with the biological significance of an essential amino acid.

Chemical Identifiers and Molecular Characteristics

A summary of the key chemical identifiers and molecular properties of Caffeoyltryptophan is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

| CAS Number | 109163-69-1 | |

| Molecular Formula | C₂₀H₁₈N₂O₅ | |

| Molecular Weight | 366.37 g/mol | |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--NC(=O)/C=C/C3=CC(=C(C=C3)O)O | |

| InChI Key | XITPERBRJNUFSB-BVBGJJFLSA-N | |

| Synonyms | N-Caffeoyltryptophan, trans-Caffeoyl-L-tryptophan, Javamide-II |

Physical and Chemical Properties

The known and predicted physical and chemical properties of Caffeoyltryptophan are detailed in Table 2.

| Property | Value | Reference |

| Physical State | White to off-white solid | |

| Boiling Point | 771.3 ± 60.0 °C (Predicted) | |

| Density | 1.460 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.0 ± 0.10 (Predicted) | |

| XLogP3 | 2.0 | |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 6 | |

| UV Absorption Maxima | 290 nm and 320 nm |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, extraction, analysis, and biological evaluation of Caffeoyltryptophan.

Synthesis of Caffeoyltryptophan

The synthesis of Caffeoyltryptophan can be achieved through the amidation of caffeic acid with L-tryptophan. A general one-pot synthesis protocol is described below.

Caption: Workflow for the one-pot synthesis of Caffeoyltryptophan.

Methodology:

-

Reaction Mixture Preparation: Dissolve equimolar amounts of caffeic acid, L-tryptophan, N,N'-dicyclohexylcarbodiimide (DCC), and sodium bicarbonate in an aqueous acetone solution.

-

Reaction: Stir the mixture at room temperature for approximately 24-25 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.

-

Characterization: Confirm the structure of the synthesized Caffeoyltryptophan using nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Extraction of Caffeoyltryptophan from Coffee Beans

Caffeoyltryptophan is naturally present in coffee beans. The following protocol outlines a general procedure for its extraction.

Methodology:

-

Sample Preparation: Grind green coffee beans into a fine powder.

-

Extraction: Macerate the coffee powder with a polar solvent mixture, such as methanol/water or ethanol/water, at a temperature between 45°C and 60°C for 4 to 40 hours.

-

Filtration and Concentration: Filter the extract to remove solid particles and concentrate the filtrate under reduced pressure.

-

Purification: The crude extract can be further purified using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).

HPLC Analysis of Caffeoyltryptophan

High-performance liquid chromatography is a common method for the quantification of Caffeoyltryptophan in various samples.

Methodology:

-

Chromatographic System: Utilize a reversed-phase HPLC system equipped with a C18 column.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous solution with an acidifier (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Detect Caffeoyltryptophan using a UV detector at its absorption maxima of 290 nm and 320 nm, or a fluorescence detector.

-

Quantification: Prepare a standard curve with known concentrations of Caffeoyltryptophan to quantify the amount in the sample.

Biological Activity Assays

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human PTP1B enzyme, a buffer solution (e.g., Tris-HCl with EDTA and DTT), and various concentrations of Caffeoyltryptophan.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a spectrophotometer.

-

IC₅₀ Determination: Calculate the concentration of Caffeoyltryptophan that inhibits 50% of the PTP1B activity (IC₅₀).

Methodology:

-

Enzyme and Inhibitor Incubation: Pre-incubate α-glucosidase enzyme with varying concentrations of Caffeoyltryptophan in a phosphate buffer (pH 6

The Metabolomic Landscape of Coffee: A Technical Guide for Researchers

An In-depth Exploration of Coffee's Chemical Complexity and Biological Impact

This technical guide provides a comprehensive overview of the metabolomics of coffee, tailored for researchers, scientists, and professionals in drug development. It delves into the key chemical constituents of coffee, the analytical methodologies used for their study, and the significant signaling pathways they influence. This document is designed to be a practical resource, offering detailed experimental protocols and clearly structured quantitative data to facilitate further research and application.

Quantitative Analysis of Key Coffee Metabolites

The chemical composition of coffee is highly variable, influenced by factors such as species (e.g., Coffea arabica vs. Coffea canephora, var. Robusta), geographical origin, processing methods (e.g., green vs. roasted), and brewing techniques. The following tables summarize the quantitative data for major coffee metabolites, providing a comparative look at their concentrations across these variables.

Table 1: Concentration of Major Alkaloids and Chlorogenic Acids in Green and Roasted Coffee Beans ( g/100g dry matter)

| Compound | Coffee Species | Green Beans | Roasted Beans | Reference |

| Caffeine | Arabica | 0.85 - 1.73 | ~1.35 | |

| Robusta | ~2.35 | Higher than Arabica | ||

| Trigonelline | Arabica | 0.80 - 1.08 | 0.12 - 0.93 | |

| Robusta | Higher than Arabica | Lower than Arabica | ||

| Total Chlorogenic Acids (CGAs) | Arabica | 2.80 - 5.42 | Decreases with roasting | |

| Robusta | 7.0 - 10.0 | Decreases with roasting | ||

| 5-O-caffeoylquinic acid (5-CQA) | Arabica | Major CQA isomer | Decreases with roasting | |

| Robusta | Major CQA isomer | Decreases with roasting |

Table 2: Concentration of Caffeine, Trigonelline, and Chlorogenic Acid in Different Coffee Brews (mg/mL)

| Brewing Method | Caffeine | Chlorogenic Acid | Trigonelline | Reference |

| Cold Brew | 0.74 - 0.80 | 0.18 - 0.23 | 0.19 - 0.27 | |

| Coffee Maker (Drip) | ~0.74 - 0.80 | ~0.18 - 0.23 | ~0.19 - 0.27 | |

| Espresso | 0.50 - 9.65 | Variable | Variable | |

| French Press | 0.52 - 1.24 | Variable | Variable | |

| Moka Pot | 1.28 - 5.40 | Variable | Variable |

Table 3: Concentration of Chlorogenic Acid Isomers in Green Arabica and Robusta Coffee Beans (mg/g)

| Chlorogenic Acid Isomer | Arabica | Robusta | Reference |

| 5-O-caffeoylquinic acid (5-CQA) | Dominant isomer | Dominant isomer | |

| 4-O-caffeoylquinic acid (4-CQA) | Present | Present | |

| 3-O-caffeoylquinic acid (3-CQA) | Present | Present | |

| Dicaffeoylquinic acids (diCQA) | Lower concentration | Higher concentration | |

| Feruloylquinic acids (FQA) | Lower concentration | Higher concentration |

Experimental Protocols for Coffee Metabolomics

This section provides detailed methodologies for the analysis of coffee metabolites using common analytical platforms.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

Objective: To extract and analyze non-volatile compounds such as alkaloids, chlorogenic acids, and amino acids.